(2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid

Beschreibung

BenchChem offers high-quality (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

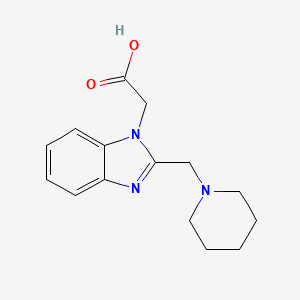

2-[2-(piperidin-1-ylmethyl)benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-15(20)11-18-13-7-3-2-6-12(13)16-14(18)10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKOUEBVXWQMJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC3=CC=CC=C3N2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Chemical Profiling and Application Guide for (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid

Executive Summary

In the landscape of modern drug discovery, the rational design of molecules with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on privileged scaffolds. (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid represents a highly versatile, amphoteric building block that fuses a benzimidazole core with a basic piperidine ring and an acidic carboxymethyl tail. This unique structural triad confers zwitterionic properties at physiological pH, making it an exceptional candidate for developing peripherally acting therapeutics (such as non-sedative antihistamines) with restricted blood-brain barrier (BBB) penetration.

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, pharmacological relevance, and self-validating synthetic methodologies, designed for senior researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The structural architecture of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is characterized by three distinct functional domains:

-

Benzimidazole Core: An aromatic, weakly basic heterocycle that acts as a rigid hydrogen-bonding scaffold, frequently utilized in medicinal chemistry to mimic purine derivatives and interact with various kinase and G-protein coupled receptor (GPCR) targets[1].

-

Piperidin-1-ylmethyl Moiety (C2 Position): A saturated, six-membered aliphatic amine that introduces a strong basic center (pKa ~9.2). The piperidine ring is a ubiquitous pharmacophore known to enhance target binding affinity through favorable hydrophobic and cationic interactions[2].

-

Acetic Acid Tail (N1 Position): A carboxylic acid group (pKa ~3.5) that acts as a strong hydrogen bond donor and acceptor.

The Zwitterionic Advantage

At a physiological pH of 7.4, the carboxylic acid is deprotonated (anionic) and the piperidine nitrogen is protonated (cationic). This zwitterionic state drastically reduces the molecule's lipophilicity (LogD) compared to its uncharged state. As demonstrated by second-generation antihistamines like cetirizine, zwitterionic drugs exhibit high intestinal absorption but possess a highly restricted ability to cross the lipophilic blood-brain barrier, thereby eliminating central nervous system (CNS) side effects such as sedation[3],[4].

Table 1: Physicochemical and Structural Properties

| Property | Value | Pharmacokinetic Implication |

| Molecular Formula | C₁₅H₁₉N₃O₂ | Complies with Lipinski’s Rule of 5 (MW < 500). |

| Molecular Weight | 273.33 g/mol | Optimal size for oral bioavailability and GPCR binding. |

| Predicted pKa (Acidic) | ~ 3.5 | Deprotonated at physiological pH (pH > pKa). |

| Predicted pKa (Basic) | ~ 9.2 | Protonated at physiological pH (pH < pKa). |

| Isoelectric Point (pI) | ~ 6.35 | Point of lowest aqueous solubility; useful for purification. |

| Topological Polar Surface Area | 56.7 Ų | Excellent for intestinal permeability; low enough to avoid efflux. |

| H-Bond Donors / Acceptors | 1 / 4 | Facilitates strong target-receptor anchoring. |

Pharmacological Relevance & Mechanism of Action

Benzimidazole and piperidine derivatives are heavily represented in FDA-approved drugs. When combined into a single zwitterionic framework, they become highly selective antagonists for peripheral GPCRs, such as the Histamine H1 receptor.

The spatial arrangement of the piperidine ring allows it to dock into the transmembrane aspartate residue (Asp107) of the H1 receptor, while the benzimidazole core engages in π−π stacking with aromatic residues (e.g., Trp428). The zwitterionic nature prevents the molecule from partitioning into the CNS, ensuring the blockade remains strictly peripheral[4].

Mechanism of action for zwitterionic benzimidazole-based GPCR antagonists.

Synthetic Methodology (Self-Validating Protocols)

The synthesis of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid requires a highly regioselective approach to ensure the correct functionalization of the benzimidazole N1 and C2 positions. The following 4-step protocol is designed with built-in causality to ensure high yield and purity.

Phase 1: Core Assembly & C2-Functionalization

Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole Causality: The condensation of o-phenylenediamine with chloroacetic acid in aqueous HCl drives the formation of the benzimidazole core. The strongly acidic environment catalyzes the double condensation (Phillips reaction conditions) while preventing the premature nucleophilic hydrolysis of the aliphatic chloride[1].

-

Dissolve 100 mmol of o-phenylenediamine in 100 mL of 4N HCl.

-

Add 120 mmol of chloroacetic acid to the solution.

-

Reflux the mixture at 105°C for 48 hours under continuous stirring.

-

Cool the reaction mixture to 0°C and slowly neutralize with aqueous NH₄OH until pH 7 is reached.

-

Filter the resulting precipitate, wash extensively with cold deionized water, and dry under vacuum to yield the intermediate.

Step 2: N-Alkylation with Piperidine Causality: The chloromethyl group is highly susceptible to nucleophilic substitution. Utilizing potassium carbonate (K₂CO₃) acts as an acid scavenger, neutralizing the generated HCl and driving the reaction forward without protonating the nucleophilic piperidine[2].

-

Suspend 50 mmol of 2-(chloromethyl)-1H-benzimidazole in 100 mL of anhydrous acetonitrile.

-

Add 150 mmol of finely powdered K₂CO₃ and 60 mmol of piperidine.

-

Reflux at 80°C for 8 hours under an inert N₂ atmosphere.

-

Filter off the inorganic salts while hot, and concentrate the filtrate in vacuo.

-

Recrystallize the crude solid from absolute ethanol to obtain pure 2-(piperidin-1-ylmethyl)-1H-benzimidazole.

Phase 2: N1-Functionalization & Zwitterion Isolation

Step 3: Regioselective N1-Alkylation Causality: The benzimidazole core possesses a tautomeric N-H proton (pKa ~12). Sodium hydride (NaH) selectively deprotonates this nitrogen over the highly basic piperidine nitrogen, generating a localized nucleophile for an Sₙ2 attack on ethyl bromoacetate.

-

Dissolve 30 mmol of 2-(piperidin-1-ylmethyl)-1H-benzimidazole in 50 mL of anhydrous DMF and cool to 0°C.

-

Slowly add 36 mmol of NaH (60% dispersion in mineral oil). Stir for 30 minutes until H₂ gas evolution ceases.

-

Dropwise add 33 mmol of ethyl bromoacetate over 15 minutes.

-

Warm the mixture to room temperature and stir for 4 hours.

-

Quench the reaction with ice water (100 mL) and extract with ethyl acetate (3 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the ester intermediate.

Step 4: Saponification and Isoelectric Precipitation Causality: Lithium hydroxide smoothly hydrolyzes the ethyl ester. Because the final product is amphoteric, acidifying the aqueous solution exactly to its isoelectric point (pI ~6.35) ensures the molecule exists as a neutrally charged zwitterion. At this pH, the electrostatic hydration shell collapses, minimizing aqueous solubility and maximizing crystallization yield[3].

-

Dissolve the ester intermediate in 60 mL of a THF/H₂O mixture (3:1 v/v).

-

Add 2.0 equivalents of LiOH·H₂O and stir at room temperature for 12 hours.

-

Evaporate the THF under reduced pressure.

-

Carefully adjust the aqueous layer to pH 6.35 using 1M HCl dropwise.

-

Collect the precipitated (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid by vacuum filtration, wash with ice-cold water, and lyophilize to obtain the final product.

Analytical Characterization & Validation

To validate the zwitterionic nature of the synthesized compound, traditional UV-Vis assays are often insufficient. A self-validating potentiometric titration workflow must be employed to determine the macroscopic pKa values and confirm the isoelectric point (pI).

Protocol: Potentiometric Titration for pKa Determination

-

Preparation: Prepare a 1.0 mM solution of the synthesized compound in 0.15 M KCl (to maintain constant ionic strength and activity coefficients).

-

Acidification: Lower the solution to pH 2.0 using standardized 0.1 M HCl. At this pH, both the piperidine nitrogen and the carboxylate group are fully protonated (net charge +1).

-

Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere at a constant 25.0 ± 0.1°C. Record the pH after each 0.01 mL addition using a calibrated glass electrode.

-

Data Analysis: Plot the first derivative of the titration curve ( dpH/dV ) to identify the two equivalence points. The pKa values correspond to the pH at the half-equivalence volumes.

-

Validation: Calculate the isoelectric point using the equation: pI=2pKa1+pKa2 . A calculated pI matching the precipitation pH from Step 4 confirms the structural integrity and zwitterionic behavior of the compound.

Conclusion

(2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is a highly sophisticated chemical building block that leverages the synergistic effects of a benzimidazole core and a piperidine ring. By engineering a zwitterionic state via the N-acetic acid tail, this molecule bypasses traditional pharmacokinetic hurdles, offering a blueprint for designing highly selective, peripherally restricted therapeutics. The self-validating synthetic and analytical protocols outlined in this guide ensure reproducible access to this privileged scaffold, empowering researchers to accelerate downstream drug discovery pipelines.

Sources

Therapeutic Horizons of Novel Benzimidazole Derivatives: Mechanistic Insights and Preclinical Evaluation Workflows

Executive Summary

The benzimidazole core—a fused bicyclic ring system comprising benzene and imidazole—is a highly privileged pharmacophore in modern medicinal chemistry. Because of its structural mimicry of purine nucleotides, it readily interacts with a diverse array of biomolecular targets, including structural proteins (tubulin), enzymes (kinases, topoisomerases), and nucleic acids[1]. Recently, novel functionalized benzimidazole derivatives have demonstrated profound efficacy in overcoming drug resistance in oncology and infectious diseases.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular design and empirical laboratory validation. This guide dissects the core mechanisms of action (MoA) of these derivatives, summarizes quantitative structure-activity relationship (QSAR) data, and provides field-proven, self-validating experimental protocols for preclinical evaluation.

Mechanisms of Action: Precision Targeting in Oncology and Microbiology

The biological activity of benzimidazole derivatives is rarely monolithic; these compounds often act as multi-target-directed ligands (MTDLs).

Anticancer Mechanisms

In oncology, novel benzimidazoles primarily disrupt cellular proliferation via two distinct but interconnected pathways:

-

Tubulin Polymerization Inhibition: Derivatives bind to the colchicine-binding site on β -tubulin. By preventing microtubule assembly, they disrupt the formation of the mitotic spindle, inevitably triggering G2/M phase cell cycle arrest[2].

-

Kinase Inhibition: Specific substitutions (e.g., N-substituted 6-chloro variants) allow these molecules to act as ATP-competitive inhibitors against oncogenic kinases such as BCR-ABL, PI3K/AKT, and EGFR. For example, recent derivatives have shown remarkable efficacy in suppressing BCR-ABL fusion protein expression in Chronic Myeloid Leukemia (CML) models.

Figure 1: Dual-targeted anticancer signaling pathway of benzimidazole derivatives.

Antimicrobial Mechanisms

In the realm of infectious diseases, benzimidazoles combat multi-drug resistant (MDR) bacterial and fungal strains. The primary bacterial target is DNA Gyrase (Subunit B) . By competitively inhibiting the ATPase activity of DNA gyrase, benzimidazoles prevent the topological transitions of DNA required for replication, leading to bacterial cell death[3]. Antifungal variants often disrupt ergosterol biosynthesis or directly damage the fungal cell wall[4].

Quantitative Biological Data and QSAR Summary

To establish a robust QSAR model, we must correlate structural modifications (e.g., electron-withdrawing groups at position 5) with quantifiable biological endpoints. The tables below summarize recent high-impact data.

Table 1: Anticancer Activity Profile of Lead Derivatives

| Compound Designation | Target Cell Line | IC 50 ( μ M) | Primary Mechanism of Action | Reference |

| Compound E12 | K562 (CML) | 11.07 | BCR-ABL inhibition, G2/M arrest | |

| MBIC | Cervical / Breast | < 10.0 | Microtubule inhibition, Intrinsic apoptosis | [1] |

| Compound 36 | MCF-7 (Breast) | < 5.0 | BAX induction, PARP-1 suppression | [5] |

| Compound 34 | MDA-MB-231 | 5.0 | Apoptosis (High safety margin in WI-38) | [5] |

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration)

| Compound Designation | Target Strain | MIC ( μ g/mL) | Structural Feature | Reference |

| Compound 67b | S. aureus / B. cereus | 32.0 | Triazole-hybridized benzimidazole | [3] |

| Compound 66a | E. coli / S. aureus | 3.12 | Halogenated aryl substitution | [3] |

| Compound 5 (5-Br) | C. albicans | < 32.0 | 5-Bromo, no substituent at position 2 | [4] |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, experimental workflows must be designed with intrinsic causality and self-validation. A protocol is only as reliable as its internal controls.

Figure 2: High-throughput screening and validation workflow for novel derivatives.

Protocol A: In Vitro Cytotoxicity and Apoptosis Validation

Rationale: We utilize the MTT assay for primary screening due to its high-throughput scalability. However, MTT only measures metabolic viability. To prove causality (that cell death is due to apoptosis rather than non-specific necrotic toxicity), we must reflex to Annexin V/PI Flow Cytometry.

Step-by-Step Methodology:

-

Cell Seeding: Seed K562 cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Control Check: Always include a vehicle control (0.1% DMSO) to validate that the solvent is not inducing baseline cytotoxicity.

-

Compound Treatment: After 24 hours of incubation, treat cells with benzimidazole derivatives (e.g., Compound E12) at varying concentrations (1, 5, 10, 20, 40 μ M) for 48 hours.

-

MTT Assay (Primary Screen): Add 20 μ L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 150 μ L DMSO. Read absorbance at 570 nm. Calculate the IC 50 using non-linear regression.

-

Flow Cytometry (Secondary Validation): Harvest cells treated at the calculated IC 50 concentration. Wash twice with cold PBS. Resuspend in 1X Binding Buffer.

-

Staining: Add 5 μ L of FITC-Annexin V and 5 μ L of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

-

Analysis: Analyze via flow cytometer within 1 hour.

-

Self-Validation Logic: Cells in the lower right quadrant (Annexin V+/PI-) indicate early apoptosis, confirming the drug's targeted mechanistic action, whereas upper right (Annexin V+/PI+) indicates late apoptosis. If compounds only show PI positivity (necrosis), they are flagged for off-target toxicity and removed from the pipeline.

-

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: Disk diffusion is qualitative and heavily dependent on compound solubility and agar diffusion rates. We mandate Broth Microdilution to obtain precise, quantitative MIC values, which are strictly required for accurate QSAR modeling.

Step-by-Step Methodology:

-

Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus ATCC 25923) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton broth.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzimidazole derivative (ranging from 256 μ g/mL down to 0.5 μ g/mL) in 100 μ L of broth.

-

Inoculation: Add 100 μ L of the diluted bacterial suspension to each well.

-

Control Check: Well A12 must contain broth + bacteria + vehicle (Positive Growth Control). Well B12 must contain broth + vehicle only (Negative Sterility Control). Include a known standard (e.g., Ciprofloxacin) as a reference control.

-

-

Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth.

-

Causality Confirmation (MBC): To determine if the compound is bacteriostatic or bactericidal, plate 10 μ L from the clear wells onto fresh agar. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in CFU.

References

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Biomedical & Pharmacology Journal / Biotech-Asia URL:[Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine National Institutes of Health (PMC) URL:[Link]

-

Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives Arabian Journal of Chemistry URL:[Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances MDPI URL:[Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) Royal Society of Chemistry URL:[Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents Open Repository / Molecules URL:[Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 4. DSpace [wlv.openrepository.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid

Foreword: Unveiling Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The compound (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid, a molecule of interest for its potential bioactive properties stemming from the versatile benzimidazole scaffold, presents a unique structural framework.[1] This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required to elucidate and confirm the structure of this molecule. As researchers, scientists, and drug development professionals, our ability to interpret the subtle language of spectra is fundamental to advancing our work. This document moves beyond a simple recitation of methods; it delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to structural elucidation.

Structural Overview and Analytical Strategy

The target molecule, (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid, is comprised of three key structural motifs: a benzimidazole core, an N-acetic acid substituent at the 1-position, and a 2-piperidin-1-ylmethyl substituent. Each of these components will exhibit characteristic spectroscopic signatures. Our analytical strategy is designed to systematically probe these features using a suite of complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at room temperature. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay, and spectral width.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5-13.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid will appear as a broad, downfield signal due to hydrogen bonding and exchange with residual water.[2] |

| ~7.6-7.8 | multiplet | 2H | Ar-H | Protons on the benzimidazole ring will reside in the aromatic region. The exact splitting pattern will depend on the substitution.[3] |

| ~7.2-7.4 | multiplet | 2H | Ar-H | Protons on the benzimidazole ring.[3] |

| ~5.0 | singlet | 2H | N-CH₂-COOH | The methylene protons of the acetic acid group are adjacent to a nitrogen atom and will appear as a singlet.[2] |

| ~3.8 | singlet | 2H | N-CH₂-Piperidine | The methylene protons linking the benzimidazole ring to the piperidine nitrogen will appear as a singlet. |

| ~2.4-2.6 | multiplet | 4H | Piperidine-H (α to N) | The protons on the carbons adjacent to the piperidine nitrogen will be deshielded and appear as a multiplet.[4] |

| ~1.5-1.7 | multiplet | 4H | Piperidine-H (β to N) | The protons on the carbons beta to the piperidine nitrogen.[4] |

| ~1.4-1.5 | multiplet | 2H | Piperidine-H (γ to N) | The proton on the carbon gamma to the piperidine nitrogen.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their electronic environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio.

-

Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon of the carboxylic acid will be significantly downfield.[2] |

| ~152 | C2 (Benzimidazole) | The carbon at the 2-position of the benzimidazole ring, attached to the methylene-piperidine group.[5] |

| ~143, ~135 | C3a, C7a (Benzimidazole) | The quaternary carbons of the fused benzene ring.[6] |

| ~122, ~121 | C5, C6 (Benzimidazole) | The methine carbons of the benzene ring.[6] |

| ~118, ~110 | C4, C7 (Benzimidazole) | The methine carbons of the benzene ring.[6] |

| ~55 | N-CH₂-Piperidine | The methylene carbon linking the benzimidazole to the piperidine. |

| ~53 | Piperidine-C (α to N) | The carbons of the piperidine ring adjacent to the nitrogen.[7] |

| ~48 | N-CH₂-COOH | The methylene carbon of the acetic acid group.[2] |

| ~25 | Piperidine-C (β to N) | The carbons of the piperidine ring beta to the nitrogen.[7] |

| ~23 | Piperidine-C (γ to N) | The carbon of the piperidine ring gamma to the nitrogen.[7] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected prior to the sample measurement.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) | The broadness is due to hydrogen bonding.[8] |

| ~3100-3000 | Aromatic C-H stretch | Characteristic of the benzimidazole ring. |

| ~2950-2850 | Aliphatic C-H stretch | From the piperidine and methylene groups. |

| ~1720 | C=O stretch (carboxylic acid) | A strong, sharp absorption characteristic of the carbonyl group.[8] |

| ~1620, ~1460 | C=N and C=C stretch (aromatic) | Vibrations from the benzimidazole ring system. |

| ~1440 | O-H bend (carboxylic acid) | In-plane bending of the hydroxyl group.[8] |

| ~1320-1210 | C-O stretch (carboxylic acid) | Stretching vibration of the carbon-oxygen single bond.[8] |

| ~950-910 | O-H bend (out-of-plane) | Out-of-plane bending of the hydroxyl group.[8] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem mass spectrometry experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

-

Molecular Weight: 273.33 g/mol

-

Molecular Formula: C₁₅H₁₉N₃O₂

-

Expected Molecular Ion (ESI+): [M+H]⁺ at m/z 274.15

Proposed Fragmentation Pathway

The fragmentation of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is expected to proceed through several key pathways.

Caption: Proposed ESI-MS fragmentation of the target molecule.

A primary fragmentation will likely involve the loss of the piperidine moiety, leading to a characteristic ion. Further fragmentation could involve the loss of the acetic acid group. The benzimidazole ring itself is relatively stable but can undergo characteristic cleavages.[9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds containing chromophores, such as the benzimidazole ring system.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

Predicted UV-Vis Data

The UV-Vis spectrum of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is expected to show absorption bands characteristic of the benzimidazole chromophore. Typically, benzimidazole derivatives exhibit two main absorption bands corresponding to π → π* transitions.[11][12]

-

λ_max1: ~245 nm

-

λ_max2: ~275-285 nm

The exact positions and intensities of these bands can be influenced by the substituents on the benzimidazole ring and the solvent used.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a cohesive and unambiguous structural assignment.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion: A Multi-faceted Approach to Structural Certainty

The spectroscopic characterization of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid requires a multi-faceted approach, where each technique provides a unique piece of the structural puzzle. By carefully acquiring and interpreting data from NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can achieve a high degree of confidence in the identity and purity of this compound. This in-depth understanding is the bedrock upon which further research into its potential applications can be built.

References

-

TSI Journals. (n.d.). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A green synthesis of benzimidazoles. Retrieved from [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b).... Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

-

PubMed. (2015). The spectroscopic (FT-IR, FT-Raman, (l3)C, (1)H NMR and UV) and NBO analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

-

International Journal of Development Research. (2016). study of mass spectra of benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Lookchem. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of piperine before (A) and after (B) its transformation.... Retrieved from [Link]

-

Arabian Journal of Chemistry. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Retrieved from [Link]

-

University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-benzimidazol-2-yl(dimethyl)amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorbance spectra of Benzimidazole L (1 mL, 0.0001 M) after adding the.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Electrospray mass spectral fragmentation study of N,N′-disubstituted imidazolium ionic liquids. Retrieved from [Link]

Sources

- 1. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tsijournals.com [tsijournals.com]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. tsijournals.com [tsijournals.com]

- 6. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scispace.com [scispace.com]

- 10. journalijdr.com [journalijdr.com]

- 11. 1H-Benzimidazole [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Pharmacological Architecture: Mechanisms of Action of Novel Benzimidazole Derivatives

Introduction: The Evolution of the Benzimidazole Pharmacophore

Benzimidazole (1H-benzimidazole) is a highly privileged bicyclic scaffold characterized by a benzene ring fused to an imidazole ring. Historically recognized for its anthelmintic properties (e.g., albendazole, mebendazole), recent high-throughput screening and rational drug design have repositioned benzimidazole derivatives as 1[1]. Because the benzimidazole core acts as a bioisostere for purines, it readily interacts with various intracellular macromolecules, including structural proteins, kinases, and nucleic acids[2]. This whitepaper explores the distinct mechanisms of action (MoA) of novel benzimidazole compounds, providing researchers with the causal logic and self-validating protocols necessary to evaluate these agents in preclinical development.

Core Mechanism I: Tubulin Polymerization Inhibition

Causality & Structural Biology

The most well-characterized anticancer mechanism of novel benzimidazole compounds is the disruption of microtubule dynamics[3]. During mitosis, the dynamic instability of microtubules is strictly required for chromosomal segregation. Benzimidazole derivatives, particularly N-substituted benzimidazole acrylonitriles, bind with high affinity to the colchicine-binding site on β-tubulin[4].

Computational analyses reveal that optimal binding is driven by cation-π and hydrogen-bonding interactions with key residues such as Lys352[4]. By occupying this pocket, the compounds sterically hinder the addition of new tubulin heterodimers, shifting the equilibrium toward depolymerization. This triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M cell cycle arrest and subsequent p53-mediated apoptosis[1].

Protocol: In Vitro Tubulin Polymerization Fluorescence Assay

To empirically validate tubulin destabilization, a cell-free fluorescence-based kinetic assay is utilized.

Self-Validating Logic: This protocol is inherently self-validating because it employs both a known polymerization enhancer (Paclitaxel) and a known inhibitor (Colchicine). If the uncharacterized benzimidazole compound reduces the Vmax of the polymerization curve relative to the vehicle control—mirroring the Colchicine curve—the mechanism is definitively validated as destabilization rather than off-target cytotoxicity.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI or a proprietary fluorophore that enhances emission upon microtubule incorporation).

-

Compound Plating: In a pre-warmed (37°C) 96-well half-area black microplate, add 5 µL of the test benzimidazole compounds (e.g., 10 µM final concentration). Include Paclitaxel (10 µM) as a positive polymerization control, Colchicine (10 µM) as a negative control, and 1% DMSO as the vehicle control.

-

Initiation: Rapidly add 45 µL of the tubulin-fluorophore master mix (final tubulin concentration ~3 mg/mL) to all wells using a multichannel pipette.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader maintained at 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

-

Data Analysis: Plot relative fluorescence units (RFU) versus time. Calculate the Vmax (maximum slope) of the growth phase to quantify the degree of inhibition.

Core Mechanism II: Multi-Stage Antiplasmodial Targeting

Causality & Stage-Specific Efficacy

Beyond oncology, novel tricyclic pyrido[1,2-a]benzimidazole (PBI) derivatives have demonstrated profound efficacy against Plasmodium falciparum[5]. The mechanism is multifaceted: these compounds disrupt microtubule formation critical for asexual blood stage (ABS) replication and gametocyte elongation (Stages II-IV)[5]. Because microtubule assembly is transiently disassembled during late-stage gametocyte maturation, compounds that maintain efficacy across all stages likely possess dual mechanisms, such as concurrent kinase inhibition or interference with parasite-specific metabolic enzymes (e.g., fumarate reductase)[6][7].

Protocol: SYBR Green I Fluorescence Proliferation Assay

Self-Validating Logic: This assay leverages a fundamental biological absolute: mature human erythrocytes lack a nucleus and DNA. Therefore, any double-stranded DNA (dsDNA) detected by the SYBR Green I intercalating dye belongs exclusively to the replicating Plasmodium parasite. Background subtraction from uninfected RBCs ensures absolute signal specificity.

Step-by-Step Methodology:

-

Parasite Culture: Maintain P. falciparum (e.g., NF54 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES and 0.5% Albumax II, under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

-

Drug Exposure: Seed asynchronous parasite cultures (0.5% parasitemia) into 96-well plates containing serial dilutions of the benzimidazole derivatives. Include Chloroquine as a positive control for parasite death and uninfected RBCs as a background control.

-

Incubation: Incubate for 96 hours at 37°C to allow parasites to undergo approximately two full replication cycles.

-

Lysis and Staining: Add an equal volume of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well. Incubate in the dark for 1 hour at room temperature.

-

Quantification: Measure fluorescence (Ex: 485 nm / Em: 530 nm). Subtract the background fluorescence of uninfected RBCs and calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Summaries & Structure-Activity Relationships (SAR)

The structural modifications of the benzimidazole core dictate the primary mechanism of action. Table 1 summarizes the pharmacological profiles of recently developed derivatives.

Table 1: Pharmacological Profiles and SAR of Novel Benzimidazole Derivatives

| Compound Class / Modification | Target / Mechanism of Action | Key Efficacy Metric (IC₅₀) | Biological Consequence |

| N,N-dimethylamino acrylonitriles | β-Tubulin (Colchicine site) | 0.2 - 0.6 µM (Antiproliferative) | G2/M arrest, apoptosis[4] |

| Pyrido[1,2-a]benzimidazoles (PBI.109) | P. falciparum (Multi-stage) | 54 nM (Asexual Blood Stage) | Parasite replication block[6] |

| Pyrido[1,2-a]benzimidazoles (PBI.120) | P. falciparum (Multi-stage) | 74 nM (Asexual Blood Stage) | Transmission blocking[6] |

| Nitrobenzimidazole derivatives | DNA Intercalation / Enzymes | Target dependent | Enhanced DNA damage[8] |

| Quinoline-fused benzimidazoles | Topoisomerase / Tubulin | Target dependent | Dual-inhibition, apoptosis[3] |

Systems-Level Visualization: Benzimidazole Signaling Network

To conceptualize the pleiotropic effects of benzimidazole derivatives in a cellular environment, the following diagram maps the integration of tubulin inhibition, DNA damage, and kinase modulation into a unified apoptotic outcome.

Pleiotropic mechanisms of novel benzimidazole derivatives converging on p53-mediated apoptosis.

Conclusion

The benzimidazole scaffold is a highly versatile pharmacophore. By strategically modifying the N-substituents, fusing heterocyclic rings, or adding electron-withdrawing groups, drug developers can fine-tune the mechanism of action from selective tubulin polymerization inhibition to multi-stage antiplasmodial activity and kinase modulation. Rigorous, self-validating biochemical assays remain paramount to deconvoluting these complex, multi-target mechanisms and advancing lead compounds into clinical development.

References

-

Title: Cancer: A Multifaceted Disease and Therapeutic Potential of Benzimidazole as Anticancer Agents Source: Asian Journal of Research in Chemistry URL: 1

-

Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: Biotech-Asia URL: 3

-

Title: N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: 4

-

Title: Benzimidazole Derivatives Are Potent against Multiple Life Cycle Stages of Plasmodium falciparum Malaria Parasites Source: ACS Infectious Diseases URL: 5

-

Title: Benzimidazole Derivatives Are Potent against Multiple Life Cycle Stages of Plasmodium falciparum Malaria Parasites (Repository) Source: University of Pretoria URL: 6

-

Title: Therapeutics and repurposed drugs for the treatment of cancer Source: Substack URL: 7

-

Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review (ResearchGate) Source: ResearchGate URL: 8

-

Title: 1-Benzyl-1H-benzimidazole | Research Chemical Source: Benchchem URL: 2

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. doorlesscarp953.substack.com [doorlesscarp953.substack.com]

- 8. researchgate.net [researchgate.net]

(2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid experimental protocol

An In-depth Guide to the Synthesis, Characterization, and Application of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] This bicyclic heterocyclic system, formed by the fusion of benzene and imidazole rings, is a versatile pharmacophore that demonstrates a vast array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[2] The compound (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid incorporates three key structural features: the core benzimidazole nucleus, a basic piperidine ring known to enhance solubility and receptor interactions, and an acidic acetic acid group which can modulate pharmacokinetic properties and provide a handle for further derivatization.

This document serves as a comprehensive technical guide for researchers, providing detailed, field-proven protocols for the synthesis, purification, characterization, and potential biological evaluation of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid. The methodologies presented are synthesized from established chemical principles and analogous procedures reported in peer-reviewed literature.

PART 1: Synthesis and Purification

The synthesis of the title compound is most logically approached via a two-step process: first, the construction of the substituted benzimidazole core, followed by N-alkylation to introduce the acetic acid moiety. This strategy allows for controlled synthesis and purification of the intermediate and final products.

Overall Synthetic Workflow

Sources

Application Notes and Protocols for Benzimidazole-Based Compounds in Cell Culture

A Technical Guide for Researchers

A Note on the Target Compound: Initial searches for "(2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid" did not yield significant public-domain data regarding its specific biological activity or established cell culture applications. This suggests it may be a novel or proprietary compound. To provide a comprehensive and actionable guide that adheres to the requested format, this document will focus on Bendamustine , a well-characterized chemotherapeutic agent that shares the core benzimidazole structure. The principles, pathways, and protocols detailed herein for Bendamustine serve as a robust framework for investigating the cellular effects of novel benzimidazole derivatives.

Introduction to Bendamustine

Bendamustine is a unique cytotoxic agent used in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL), multiple myeloma, and non-Hodgkin's lymphoma.[1] Structurally, it is a hybrid molecule incorporating a nitrogen mustard group (responsible for its alkylating activity), a benzimidazole ring (which confers purine-like properties), and a butyric acid side chain.[2][3] This distinctive structure gives Bendamustine a pattern of cytotoxicity and a mechanism of action that differs from conventional alkylating agents like cyclophosphamide or chlorambucil, allowing it to be effective even in cancers resistant to other alkylators.[4][5]

In a cell culture context, Bendamustine is a powerful tool for studying DNA damage response, cell cycle checkpoints, and apoptosis. Its dual-action nature—combining DNA alkylation with potential antimetabolite effects—makes it a subject of significant research interest.[6]

Physicochemical Properties & Handling

| Property | Value | Source |

| Chemical Name | 4-{5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | [5] |

| Molecular Formula | C₁₆H₂₁Cl₂N₃O₂ | [1] |

| Molecular Weight | 358.26 g/mol | [1] |

| Appearance | White, water-soluble microcrystalline powder | [1] |

| Storage | Store powder at 2-8°C. Stock solutions should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | N/A |

Mechanism of Action

Bendamustine's primary mode of action is the induction of extensive and durable DNA damage.[6] Unlike other alkylating agents, its effects are more complex, leading to multiple downstream consequences for the cell.

Key Mechanistic Features:

-

DNA Alkylation: The nitrogen mustard group forms covalent bonds with DNA, creating both intra-strand and inter-strand cross-links.[2] This damage physically obstructs DNA replication and transcription, leading to cell cycle arrest.[7]

-

Activation of DNA Damage Response (DDR): The extensive DNA lesions trigger a robust DDR. This involves the activation of key sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[8]

-

Induction of Apoptosis: If DNA damage is too severe to be repaired, the DDR pathways initiate programmed cell death (apoptosis). Bendamustine activates the intrinsic (mitochondrial) apoptotic pathway, involving the upregulation of pro-apoptotic proteins like PUMA and NOXA, which leads to the activation of executioner caspases (e.g., Caspase-3).[9][10]

-

Mitotic Catastrophe: Bendamustine can inhibit mitotic checkpoints.[5] This can cause cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe, which can bypass apoptosis pathways that are often impaired in cancer cells.[11]

-

Purine Analog-like Properties: The benzimidazole ring is structurally similar to a purine nucleoside.[12] This feature allows Bendamustine to be rapidly taken up by cells via nucleoside transporters, contributing to its potent and rapid induction of DNA damage compared to other alkylators.[3]

Visualizing the Bendamustine-Induced DNA Damage and Apoptosis Pathway

Caption: Bendamustine pathway from cellular uptake to apoptosis induction.

Applications in Cell Culture

Bendamustine is a versatile tool for a variety of in vitro cancer biology studies:

-

Evaluating Drug Efficacy: Assessing the cytotoxic and anti-proliferative effects of Bendamustine on different cancer cell lines.

-

Studying DNA Damage and Repair: Investigating the activation of DDR pathways and the cell's capacity to repair Bendamustine-induced lesions.

-

Analyzing Cell Cycle Arrest: Using flow cytometry to determine at which phase of the cell cycle (e.g., G2/M) Bendamustine arrests cell proliferation.[8]

-

Investigating Apoptosis Induction: Quantifying apoptotic cell death via methods like Annexin V staining or measuring caspase activity.

-

Combination Therapy Studies: Evaluating synergistic or antagonistic effects when Bendamustine is combined with other therapeutic agents, such as PARP inhibitors or other chemotherapies.[12][13]

Experimental Protocols

Protocol: Preparation of Bendamustine Stock Solution

Causality Statement: Proper preparation and storage of the compound are critical for ensuring experimental reproducibility. Bendamustine is water-soluble, but preparing a concentrated stock in a suitable solvent like DMSO or sterile water allows for accurate dilution into cell culture media while minimizing the final solvent concentration, which can be toxic to cells.

-

Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Bendamustine is a cytotoxic agent.

-

Reconstitution: Briefly centrifuge the vial of Bendamustine HCl powder to ensure all powder is at the bottom.

-

Calculation: To prepare a 10 mM stock solution (MW = 358.26 g/mol ), dissolve 3.58 mg of Bendamustine HCl in 1 mL of sterile DMSO or nuclease-free water.

-

Note: While water-soluble, DMSO is often preferred for long-term storage at -20°C or -80°C as it prevents the formation of ice crystals that can degrade the compound.

-

-

Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be required.

-

Sterilization: If reconstituted in water, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube. This step is generally not required for DMSO stocks if prepared under sterile conditions.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

Protocol: Determining IC₅₀ using a Cell Viability Assay (MTT/MTS)

Causality Statement: The half-maximal inhibitory concentration (IC₅₀) is a fundamental parameter that quantifies the effectiveness of a compound in inhibiting a biological process, such as cell proliferation. This protocol establishes the dose-response relationship, which is essential for selecting appropriate concentrations for subsequent mechanistic studies. The MTT/MTS assay is chosen for its reliability, measuring metabolic activity as a proxy for cell viability.

-

Cell Seeding:

-

Culture your target cancer cell line (e.g., a lymphoma or leukemia cell line) to ~80% confluency.

-

Trypsinize (for adherent cells) or collect (for suspension cells) and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight (37°C, 5% CO₂) to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution series of Bendamustine from your 10 mM stock solution in complete culture medium. A typical concentration range to test is 0 µM (vehicle control), 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, and 200 µM.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different Bendamustine concentrations (or vehicle control). Treat at least three wells for each concentration (technical replicates).

-

-

Incubation: Incubate the plate for a duration relevant to the cell line's doubling time, typically 48 or 72 hours.

-

Viability Assessment (MTS Assay Example):

-

Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Average the absorbance values from the technical replicates for each concentration.

-

Normalize the data to the vehicle control (0 µM), which represents 100% viability. The formula is: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot the % Viability against the log of the Bendamustine concentration.

-

Use a non-linear regression (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.

-

Workflow for Bendamustine Treatment and Downstream Analysis

Caption: Experimental workflow for cell-based assays with Bendamustine.

Data Interpretation & Troubleshooting

| Observation | Potential Cause(s) | Suggested Solution(s) |

| High variability between replicates in viability assay. | Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Use calibrated multichannel pipettes. |

| No significant cell death observed, even at high concentrations. | Cell line is resistant to Bendamustine; Compound has degraded; Incorrect concentration used. | Verify cell line sensitivity from literature; Use a fresh aliquot of Bendamustine stock; Double-check all dilution calculations. |

| Vehicle control (DMSO) shows significant toxicity. | Final DMSO concentration is too high. | Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, and is preferably below 0.1%. |

| In Western blot, faint or no bands for target proteins (e.g., cleaved Caspase-3). | Harvest time is not optimal for detecting the event; Insufficient protein loaded; Antibody issue. | Perform a time-course experiment (e.g., 12, 24, 48h) to find the peak response; Perform a protein concentration assay (e.g., BCA) and ensure equal loading; Validate antibody with a positive control. |

References

-

Radha, V., et al. (2011). Synthesis and biological activity of novel benzimidazoles. Indian Journal of Pharmaceutical Sciences, 73(2), 175-181. [Link]

-

Wikipedia. (n.d.). Bendamustine. Retrieved March 21, 2026, from [Link]

-

Cheson, B. D., & Leoni, L. M. (2011). Bendamustine: mechanism of action and clinical data. Journal of Clinical Oncology, 29(24), 3346-3353. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Bendamustine Hydrochloride?. [Link]

-

Leoni, L. M., et al. (2008). Bendamustine (Treanda) Displays a Distinct Pattern of Cytotoxicity and Unique Mechanistic Features Compared with Other Alkylating Agents. Clinical Cancer Research, 14(1), 309-317. [Link]

-

Rumman, M., et al. (2017). Bendamustine: A review of pharmacology, clinical use and immunological effects. Journal of Clinical Pharmacy and Therapeutics, 42(3), 251-259. [Link]

-

Hiraoka, N., et al. (2014). Purine analog-like properties of bendamustine underlie rapid activation of DNA damage response and synergistic effects with pyrimidine analogues in lymphoid malignancies. British Journal of Haematology, 165(5), 679-691. [Link]

-

Sun, H. Y., et al. (2015). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of Pesticide Science, 40(3), 119-124. [Link]

-

Ghasemi, S., et al. (2025, August 8). Induction of ER stress-mediated apoptosis in breast cancer cell line by the powerful alkylating agent bendamustine and insights into its molecular mechanisms. Molecular Biology Reports, 52(8), 7431-7442. [Link]

-

Al-Ostath, R., et al. (2026, March 3). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Molecules, 31(5), 1234. [Link]

-

Karimian, A., et al. (2022, January 18). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 897. [Link]

-

Dai, Y., et al. (2014). Combination of bendamustine and entinostat synergistically inhibits proliferation of multiple myeloma cells via induction of apoptosis and DNA damage response. Oncotarget, 5(11), 3765-3778. [Link]

-

Ogi, H., et al. (2022). Bendamustine switches TNF receptor superfamily signal from a survival to a death signal in B-cell lymphomas. Blood Advances, 6(1), 188-201. [Link]

-

Schwänen, C., et al. (2002). In vitro evaluation of bendamustine induced apoptosis in B-chronic lymphocytic leukemia. Leukemia, 16(10), 2096-2105. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives. Retrieved March 21, 2026, from [Link]

-

Leoni, L. M. (2011). Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity. Seminars in Hematology, 48 Suppl 1, S13-S20. [Link]

-

Osada, N., et al. (2024, September 30). Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells. PLOS ONE, 19(9), e0309533. [Link]

-

Roué, G., et al. (2008). Bendamustine Is Effective in p53-Deficient B-Cell Neoplasms and Requires Oxidative Stress and Caspase-Independent Signaling. Clinical Cancer Research, 14(21), 6907-6915. [Link]

-

Roué, G., et al. (2008). Bendamustine Is Effective in p53-Deficient B-Cell Neoplasms and Requires Oxidative Stress and Caspase-Independent Signaling. Clinical Cancer Research, 14(21), 6907-6915. [Link]

-

Shi, W., et al. (2022). The potential efficacy and mechanism of bendamustine in extra-nodal NK/T cell lymphoma. Hematological Oncology, 40(3), 438-449. [Link]

Sources

- 1. Bendamustine - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells | PLOS One [journals.plos.org]

- 4. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]

- 8. The potential efficacy and mechanism of bendamustine in entra-nodal NK/T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purine analog-like properties of bendamustine underlie rapid activation of DNA damage response and synergistic effects with pyrimidine analogues in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combination of bendamustine and entinostat synergistically inhibits proliferation of multiple myeloma cells via induction of apoptosis and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Synthesizing N-Substituted Piperidinylmethyl Benzimidazoles

Introduction & Mechanistic Rationale

Benzimidazole-piperidine hybrids represent a privileged scaffold in modern medicinal chemistry. Molecules containing this moiety exhibit a broad spectrum of biological activities, including potent 5-HT4 receptor antagonism[1], centrally mediated antinociceptive effects[2], and targeted antifungal properties[3].

From a synthetic perspective, the construction of N-substituted piperidinylmethyl benzimidazoles relies on a highly modular, two-step convergent pathway.

-

Ring Closure (Phillips Reaction Variant): The condensation of o-phenylenediamine with chloroacetic acid under strongly acidic conditions. The acid catalyzes the initial amide formation and subsequent dehydration to close the imidazole ring, yielding the versatile electrophile 2-(chloromethyl)-1H-benzimidazole.

-

Nucleophilic Substitution (S N 2): The displacement of the aliphatic chloride by a secondary amine (a substituted piperidine). Because 2-(chloromethyl)benzimidazole is an electron-rich chloromethylarene, the S N 2 transition state is stabilized, allowing the alkylation to proceed rapidly—often at room temperature—when paired with a mild inorganic base in a polar aprotic solvent[4].

As a self-validating system, this protocol is designed with built-in analytical checkpoints to ensure intermediate purity before proceeding to the final coupling step.

Reaction Pathway Visualization

Two-step synthetic workflow for N-substituted piperidinylmethyl benzimidazoles.

Materials and Reagents

-

Starting Materials: o-Phenylenediamine (≥98%), Chloroacetic acid (≥99%), Substituted piperidine (e.g., 4-piperidone monohydrate hydrochloride, 4-phenylpiperidine).

-

Reagents: Hydrochloric acid (37%), Aqueous Ammonia (25%), Potassium carbonate (K 2 CO 3 , anhydrous, finely powdered).

-

Solvents: Acetonitrile (MeCN, HPLC grade), Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).

-

Analytical: Silica gel (60 Å, 230-400 mesh), TLC plates (Silica gel 60 F 254 ), Dragendorff's reagent.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)-1H-benzimidazole (Intermediate)

Causality Note: The use of 4N HCl serves a dual purpose: it protonates the diamine to maintain a homogeneous solution during the initial heating phase, and it acts as a dehydrating catalyst to drive the cyclization of the intermediate diamide into the thermodynamically stable benzimidazole core[3].

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (10.8 g, 100 mmol) in 4N HCl (80 mL).

-

Addition: Slowly add chloroacetic acid (14.2 g, 150 mmol) to the stirring solution.

-

Reflux: Heat the mixture to reflux (approx. 105 °C) and maintain for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1).

-

Neutralization & Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Carefully add aqueous ammonia (25%) dropwise under vigorous stirring until the pH reaches ~8.0. Self-Validation: The neutralization of the benzimidazole hydrochloride salt will cause the free base to crash out as a voluminous precipitate.

-

Isolation: Filter the pale yellow/white precipitate under vacuum. Wash the filter cake thoroughly with ice-cold distilled water (3 × 50 mL) to remove residual ammonium chloride.

-

Purification: Recrystallize the crude product from boiling water or aqueous ethanol. Dry under vacuum at 50 °C overnight.

-

Checkpoint: Yield should be 70-80%. Verify the melting point (Expected: 144–146 °C). The 1 H NMR (DMSO- d6 ) must show a distinct singlet at ~4.85 ppm integrating for 2H (the -CH 2 Cl protons).

Protocol B: S N 2 Alkylation with Substituted Piperidines (Target Synthesis)

Causality Note: Acetonitrile is selected as the solvent because its polar aprotic nature stabilizes the charge-separated transition state of the S N 2 reaction without tightly solvating the piperidine nucleophile. Anhydrous K 2 CO 3 is used as a heterogeneous acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperidine nitrogen which would otherwise halt the reaction[4].

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-(chloromethyl)-1H-benzimidazole (1.66 g, 10.0 mmol), the chosen substituted piperidine (11.0 mmol), and anhydrous K 2 CO 3 (4.15 g, 30.0 mmol).

-

Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (40 mL).

-

Alkylation: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 12–18 hours. Note: Electron-rich chloromethylarenes react rapidly; heating is usually unnecessary and may promote unwanted dimerization or degradation[4].

-

Monitoring: Check reaction progress via TLC (EtOAc:MeOH 9:1 with 1% Et 3 N). Self-Validation: The product, containing a tertiary amine, will stain bright orange/red with Dragendorff's reagent, whereas the starting material will not.

-

Workup: Once the starting material is consumed, filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in EtOAc (50 mL) and wash with water (2 × 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel). Use a gradient of DCM to DCM:MeOH (95:5) containing 1% aqueous ammonia to prevent the basic product from streaking on the acidic silica.

Quantitative Data & Optimization Summary

The following table summarizes expected yields and optimized conditions for various piperidine derivatives based on established green chemistry and medicinal chemistry protocols[3][4].

| Electrophile | Nucleophile (Piperidine Derivative) | Solvent / Base | Temp / Time | Expected Yield | Product Pharmacophore Relevance |

| 2-(Chloromethyl)benzimidazole | 4-Piperidone monohydrate HCl | MeCN / K 2 CO 3 | 25 °C / 18 h | 85 - 90% | Antiangiogenic / D4 Receptor precursors |

| 2-(Chloromethyl)benzimidazole | 4-Phenylpiperidine | MeCN / K 2 CO 3 | 25 °C / 12 h | 82 - 88% | Antinociceptive agents |

| 2-(Chloromethyl)benzimidazole | 1-(3-Fluorophenyl)piperazine* | DMF / Na 2 CO 3 | 70 °C / 12 h | 75 - 80% | 5-HT4 Receptor Antagonists |

| 2-(Chloromethyl)benzimidazole | Piperidine-4-carboxamide | MeCN / TEA | 50 °C / 16 h | 70 - 75% | Antifungal derivatives |

*Included for structural comparison; while a piperazine, the S N 2 kinetics remain nearly identical to piperidine derivatives.

Analytical Characterization (Expected Signatures)

To ensure the scientific integrity of the synthesized compounds, verify the following spectral signatures:

-

IR Spectroscopy: Disappearance of the broad N-H stretch of the secondary piperidine; appearance of strong C-N stretching bands around 1300–1350 cm −1 .

-

1 H NMR (400 MHz, CDCl 3 ): The critical diagnostic peak is the bridging methylene group (-CH 2 -N). In the starting material, the chloromethyl protons appear as a singlet at ~4.85 ppm. Upon successful S N 2 substitution, this singlet shifts upfield to ~3.80 - 3.95 ppm , reflecting the change from a deshielding chlorine atom to a nitrogen atom.

-

Mass Spectrometry (ESI-MS): Expected [M+H] + molecular ion peak corresponding to the exact mass of the specific N-substituted piperidinylmethyl benzimidazole hybrid.

References

- Synthesis and antinociceptive activities of some novel benzimidazole-piperidine derivatives.TUBITAK.

- Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives.Journal of Medicinal Chemistry - ACS Publications.

- Green Chemistry Approach to the Synthesis of N-Substituted Piperidones.ACS Publications.

- Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro.ResearchGate.

Sources

Application Note: Evaluating Benzimidazole Derivatives as Targeted Anticancer Agents in Human Cell Lines

Executive Summary

Benzimidazole derivatives represent a highly versatile and privileged class of pharmacophores in modern oncological drug development[1]. Due to their fused bicyclic structure—comprising benzene and imidazole rings—they act as structural isosteres to naturally occurring purine nucleotides[2]. This structural mimicry allows benzimidazole-based compounds to interact with a multitude of biological targets with high affinity, making them formidable candidates for targeted cancer therapies[1][3].

This application note provides a comprehensive guide for researchers investigating the anticancer properties of benzimidazole derivatives. It details their primary mechanisms of action, summarizes quantitative efficacy data across standard human cancer cell lines, and provides self-validating, step-by-step protocols for preclinical evaluation.

Mechanisms of Action: The Causality of Cytotoxicity

To effectively design assays for benzimidazole derivatives, researchers must understand the specific molecular pathways these compounds disrupt. Benzimidazoles are not generic cytotoxins; they are precision modulators of cellular machinery[1].

-

Tubulin Polymerization Inhibition: Many potent benzimidazole derivatives bind directly to the colchicine-binding site on α,β -tubulin heterodimers[3][4]. By preventing tubulin from polymerizing into microtubules, these compounds disrupt mitotic spindle formation, inevitably leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[4][5].

-

Kinase Inhibition: Benzimidazole scaffolds competitively bind to the ATP-binding pockets of major oncogenic kinases, including EGFR, PI3K/AKT, and Aurora kinases (AURKA/B)[1][2]. This blockade starves cancer cells of pro-survival and proliferative signaling.

-

DNA Intercalation and Topoisomerase Suppression: Certain planar benzimidazole hybrids intercalate between DNA base pairs and inhibit Topoisomerase I and II, triggering the DNA damage response and preventing replication[1][6].

Diagram 1: Multi-target mechanisms of benzimidazole derivatives leading to cancer cell apoptosis.

Quantitative Efficacy Across Cancer Cell Lines

The cytotoxic potency of benzimidazole derivatives is heavily dependent on their functional group substitutions (e.g., methoxy, halogen, or hybrid rings) and the target cell line[2][7]. The table below summarizes the half-maximal inhibitory concentrations ( IC50 ) of recently developed benzimidazole derivatives across prevalent cancer models.

| Compound / Derivative Type | Primary Target / Mechanism | Cell Line | IC50 Value | Reference |

| Compound 110b (Methoxy-substituted) | Multi-target cytotoxicity | MCF-7 (Breast) | 1.94±0.08 µM | [7] |

| Compound 110b (Methoxy-substituted) | Multi-target cytotoxicity | HeLa (Cervical) | 1.71±0.14 µM | [7] |

| Compound 10 (Indole-hybrid) | Unknown / Apoptosis | A549 (Lung) | 3.51 µM | [8] |

| Compound 9 (Colchicine-site ligand) | Tubulin Polymerization | MCF-7, A549 | 0.15−0.33 µM | [5] |

| Compound 12b (Indazole-hybrid) | Tubulin Polymerization | A2780S (Ovarian) | 6.2 nM | [9] |

| Compound 32 (Triazole-hybrid) | EGFR & Topo I Inhibition | MCF-7, HeLa | 3.87−8.34 µM | [5] |

Experimental Workflows & Protocols

To rigorously validate a novel benzimidazole derivative, researchers must move from phenotypic screening to specific mechanistic validation.

Diagram 2: Standard preclinical evaluation workflow for novel benzimidazole derivatives.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Purpose: To establish the IC50 of benzimidazole derivatives. Causality Principle: The MTT assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the colorimetric readout is a direct, causal proxy for cell viability[2].

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2 .

-

Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in DMSO (ensure final DMSO concentration in wells is ≤0.5% to prevent solvent toxicity). Add the compound to the wells and incubate for 72 hours[4].

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Note: The incubation time allows viable cells to metabolize the dye.

-

Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.

-

Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay